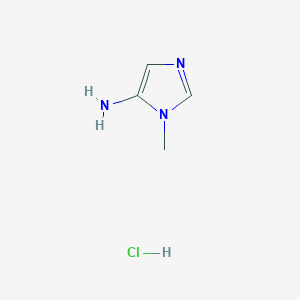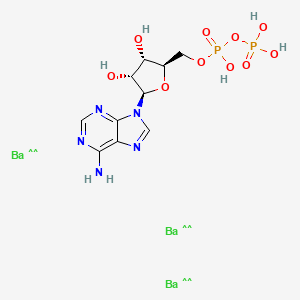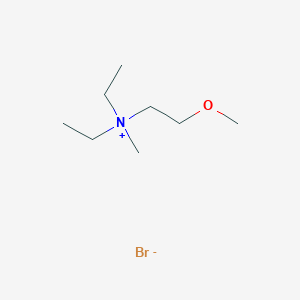
1-Methyl-1H-imidazol-5-amine hydrochloride
Übersicht
Beschreibung
1-Methyl-1H-imidazol-5-amine hydrochloride is a chemical compound with the CAS number 1588441-15-9 . It is a derivative of imidazole, a heterocyclic compound .
Synthesis Analysis
1-Methylimidazole, a related compound, is prepared mainly by two routes industrially. The main one is acid-catalysed methylation of imidazole by methanol. The second method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its boiling point, melting point, and density .Wissenschaftliche Forschungsanwendungen
Synthesis and Application in Organic Chemistry
Diazotransfer Reagent : 1-Methyl-1H-imidazol-5-amine hydrochloride is used in the synthesis of diazotransfer reagents. These reagents act as "diazo donors" in converting primary amines into azides and activated methylene substrates into diazo compounds, offering a shelf-stable, inexpensive, and convenient option for organic synthesis (Goddard-Borger & Stick, 2007).
Nucleophilic Addition to Imidazole Nucleus : It is involved in the nucleophilic addition process to the imidazole nucleus, demonstrating the ability to form complex organic structures (Ohta et al., 2000).
Synthesis of Imidazole 3-oxides : A significant application is found in the synthesis of 1H-imidazole 3-oxides derived from amino acid esters, showcasing its versatility in organic chemistry (Jasiński et al., 2008).
Biomedical Applications
Antifungal Properties : Studies have shown that certain 1H-imidazol-1-amine derivatives, including those derived from this compound, exhibit promising antifungal activities, highlighting its potential in medicinal chemistry (Setzu et al., 2002).
Anticonvulsant Screening : this compound derivatives have been evaluated for their anticonvulsant activities, indicating its relevance in the development of new pharmacological agents (Sonawane & Magdum, 2015).
Industrial and Material Science Applications
Polymer Modification : Imidazole derivatives, including this compound, have been studied for their effects on the physical properties of UV-curable epoxide resins, demonstrating its utility in material science (Chiang & Hsieh, 2008).
Corrosion Inhibition : Imidazole and its derivatives have been investigated for their efficiency in inhibiting copper corrosion, suggesting its application in protective coatings and industrial processes (Gašparac et al., 2000).
Safety and Hazards
1-Methylimidazole, a related compound, is considered hazardous. It causes severe skin burns and eye damage. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and ensuring adequate ventilation .
Wirkmechanismus
Imidazole Compounds
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties . Imidazole has become an important synthon in the development of new drugs .
Targets of Action
Imidazole compounds have been found to interact with various targets. For example, some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
The mode of action of imidazole compounds can vary greatly depending on their specific structure and the target they interact with. For instance, some imidazole derivatives can inhibit the synthesis of certain proteins or disrupt cell membrane integrity, leading to cell death .
Biochemical Pathways
Imidazole compounds can affect various biochemical pathways. For example, some imidazole derivatives can inhibit the synthesis of nucleic acids, disrupting the replication and transcription processes in cells .
Pharmacokinetics
The pharmacokinetics of imidazole compounds can vary greatly depending on their specific structure. Some imidazole derivatives are known to be highly soluble in water and other polar solvents, which can influence their absorption, distribution, metabolism, and excretion .
Result of Action
The result of the action of imidazole compounds can vary greatly depending on their specific structure and the target they interact with. For example, some imidazole derivatives can lead to cell death by disrupting cell membrane integrity or inhibiting the synthesis of certain proteins .
Action Environment
The action of imidazole compounds can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the imidazole ring, which can influence its interaction with targets .
Biochemische Analyse
Biochemical Properties
1-Methyl-1H-imidazol-5-amine hydrochloride plays a significant role in biochemical reactions, particularly those involving enzyme catalysis and protein interactions. This compound can act as a ligand, binding to specific sites on enzymes and proteins, thereby influencing their activity. For instance, it has been observed to interact with enzymes such as cytochrome P450, where it can act as an inhibitor, affecting the enzyme’s ability to metabolize substrates . Additionally, this compound can form hydrogen bonds with amino acid residues in proteins, stabilizing or destabilizing their structures .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and differentiation . Furthermore, this compound can alter the expression of genes involved in metabolic processes, thereby impacting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . For instance, when this compound binds to cytochrome P450, it inhibits the enzyme’s activity by blocking the active site . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing enzyme activity or improving metabolic efficiency . At high doses, it can exhibit toxic or adverse effects, including enzyme inhibition, cellular damage, and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at specific dosage levels .
Eigenschaften
IUPAC Name |
3-methylimidazol-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3.ClH/c1-7-3-6-2-4(7)5;/h2-3H,5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCVQLCVHKETTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1588441-15-9 | |
| Record name | 1-Methyl-1H-imidazol-5-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![n-[4-(2,2-Difluoroethoxy)benzoyl]glycine](/img/structure/B1401560.png)






![3-[(Dipropylamino)methyl]phenol hydrochloride](/img/structure/B1401571.png)
![5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B1401573.png)
